2-Methyl-6-[1-(pyridin-4-yl)ethoxy]pyridine
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Overview
Description
2-Methyl-6-[1-(pyridin-4-yl)ethoxy]pyridine is a heterocyclic compound that features a pyridine ring substituted with a methyl group at the 2-position and an ethoxy group at the 6-position, which is further connected to another pyridine ring at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-[1-(pyridin-4-yl)ethoxy]pyridine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the use of a palladium catalyst and boron reagents under mild conditions . Another method involves the α-methylation of substituted pyridines using a continuous flow setup, which offers advantages such as shorter reaction times, increased safety, and reduced waste .
Industrial Production Methods
Industrial production of this compound may involve large-scale continuous flow synthesis, which is more efficient and environmentally friendly compared to traditional batch processes. This method allows for the production of high yields of the desired compound with minimal purification steps .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-[1-(pyridin-4-yl)ethoxy]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine rings, where halogenated derivatives can be formed using halogenating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents such as N-bromosuccinimide in an organic solvent.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and halogenated pyridine derivatives.
Scientific Research Applications
2-Methyl-6-[1-(pyridin-4-yl)ethoxy]pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential as a therapeutic agent in drug discovery.
Industry: Utilized in the production of fine chemicals, polymers, and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-6-[1-(pyridin-4-yl)ethoxy]pyridine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Methylpyridine: A simpler analog with a single methyl group on the pyridine ring.
4-Ethoxypyridine: Contains an ethoxy group at the 4-position of the pyridine ring.
Pyridine: The parent compound without any substituents.
Uniqueness
2-Methyl-6-[1-(pyridin-4-yl)ethoxy]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-methyl-6-(1-pyridin-4-ylethoxy)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-10-4-3-5-13(15-10)16-11(2)12-6-8-14-9-7-12/h3-9,11H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QALRBYXKWLWLSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC(C)C2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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